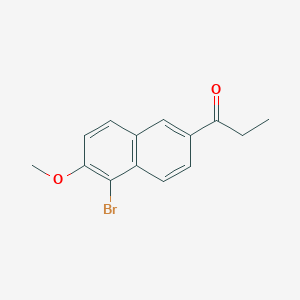
1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone is a useful research compound. Its molecular formula is C14H13BrO2 and its molecular weight is 293.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Processes
Synthesis of Intermediate Compounds : 1-(5-Bromo-6-methoxy-2-naphthyl)-1-propanone is an important intermediate in synthesizing non-steroidal anti-inflammatory agents. For instance, Xu and He (2010) discussed the synthesis of 2-Bromo-6-methoxynaphthalene, a critical component in the preparation of similar agents like nabumetone and naproxen, under environmentally friendly conditions using dimethyl carbonate as a methylating agent (Xu & He, 2010).
Asymmetric Synthesis Approaches : Ai (1999) reported on the asymmetric synthesis of a related compound, (2S) - 2 - Brom -1 -(6' - methoxy - 2' - naphthyl)propan -1 - one, highlighting the use of chiral auxiliaries and brominating agents to achieve high yields (Ai, 1999).
Practical Synthesis Methods : Hiyama et al. (1990) described a practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of the anti-inflammatory agent naproxen. This method involved catalyzed reactions and hydrolysis processes (Hiyama et al., 1990).
Computational and Chemical Studies
Computational Analysis of Derivatives : Al‐Sehemi et al. (2017) conducted a computational study and in vitro evaluation of the anti-proliferative activity of novel naproxen derivatives, including compounds derived from this compound. This study emphasized the structure-activity relationship and molecular docking analyses (Al‐Sehemi et al., 2017).
Synthesis of Related Compounds for Drug Development : Berk et al. (2001) synthesized new compounds with structures related to this compound, assessing their anti-inflammatory activity and comparing them with naproxen (Berk et al., 2001).
Propriétés
IUPAC Name |
1-(5-bromo-6-methoxynaphthalen-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-3-12(16)10-4-6-11-9(8-10)5-7-13(17-2)14(11)15/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMALTXIRVFBJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

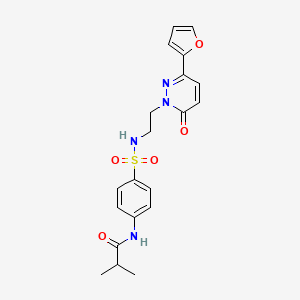
![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B2525552.png)
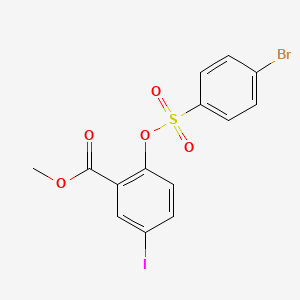
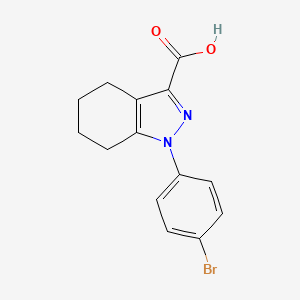


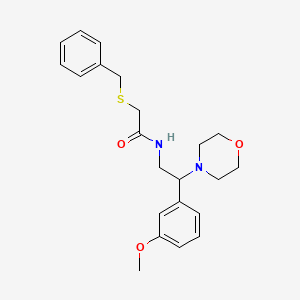
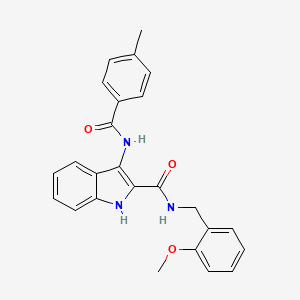

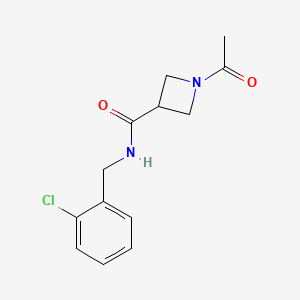
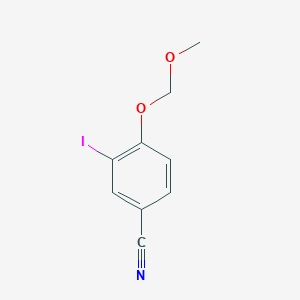

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525571.png)
